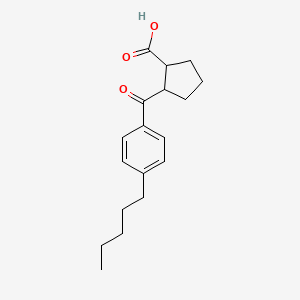

trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylique : est un composé organique de formule moléculaire C18H24O3 . Il se caractérise par un cycle cyclopentane substitué par un groupe 4-n-pentylbenzoyle et un groupe acide carboxylique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylique implique généralement les étapes suivantes :

Formation de l'intermédiaire benzoyle : La première étape consiste à préparer le chlorure de 4-n-pentylbenzoyle à partir de l'acide 4-n-pentylbenzoïque en utilisant le chlorure de thionyle (SOCl2) comme réactif.

Formation du cycle cyclopentane : L'intermédiaire chlorure de benzoyle est ensuite mis à réagir avec la cyclopentanone en présence d'une base telle que l'hydrure de sodium (NaH) pour former le cycle cyclopentane.

Méthodes de production industrielle : La production industrielle de l'acide trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : L'acide trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylique peut subir des réactions d'oxydation pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou un aldéhyde.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe benzoyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés dans des conditions basiques.

Principaux produits :

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'alcools ou d'aldéhydes.

Substitution : Formation de dérivés benzoyle substitués.

Applications de la recherche scientifique

Chimie :

Catalyse : Le composé est utilisé comme ligand dans les réactions catalytiques pour améliorer les vitesses de réaction et la sélectivité.

Science des matériaux : Il est utilisé dans la synthèse de matériaux avancés aux propriétés spécifiques.

Biologie :

Études biochimiques : Le composé est utilisé pour étudier les interactions enzyme-substrat et la liaison protéine-ligand.

Médecine :

Développement de médicaments : Il sert de précurseur dans la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.

Industrie :

Production de polymères : Le composé est utilisé dans la production de polymères spécialisés aux propriétés mécaniques et thermiques uniques.

Mécanisme d'action

Le mécanisme d'action de l'acide trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzoyle peut interagir avec les protéines et les enzymes, modifiant leur activité et leur fonction. Le groupe acide carboxylique peut former des liaisons hydrogène avec des molécules biologiques, influençant leur stabilité et leur réactivité.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Material Science: It is used in the synthesis of advanced materials with specific properties.

Biology:

Biochemical Studies: The compound is used to study enzyme-substrate interactions and protein-ligand binding.

Medicine:

Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

Polymer Production: The compound is used in the production of specialty polymers with unique mechanical and thermal properties.

Mécanisme D'action

The mechanism of action of trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, altering their activity and function. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their stability and reactivity.

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide trans-2-(4-n-butylbenzoyl)cyclopentane-1-carboxylique

- Acide trans-2-(4-n-hexylbenzoyl)cyclopentane-1-carboxylique

Comparaison :

- Différences structurelles : La longueur de la chaîne alkyle (pentyle, butyle, hexyle) varie entre ces composés.

- Réactivité : La réactivité de ces composés peut différer en fonction des effets stériques et électroniques de la chaîne alkyle.

- Applications : Bien que tous ces composés aient des applications similaires, les propriétés spécifiques et l'efficacité peuvent varier en fonction de la longueur de la chaîne alkyle.

Propriétés

IUPAC Name |

2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-2-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(15)18(20)21/h9-12,15-16H,2-8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLASOPOMGAZCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12316511.png)

![17-Acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12316514.png)

![N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide](/img/structure/B12316520.png)

![1-[2-(Propan-2-yloxy)ethyl]cyclopropan-1-amine hydrochloride](/img/structure/B12316534.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)

![4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)